

physical and chemical properties of 3-methyl-5-nitro-1H-indazole

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Compound of Interest

Compound Name: 3-methyl-5-nitro-1H-indazole

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A Technical Guide to 3-methyl-5-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-5-nitro-1H-indazole is a heterocyclic aromatic organic compound belonging to the nitroindazole class. The indazole core is a significant scaffold in medicinal chemistry, found in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2] The presence of the nitro group, particularly at the 5-position, is often associated with the biological activity of these compounds, which can involve bioreductive activation to generate reactive radical species.[3] This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols for synthesis and analysis, and the potential biological mechanism of action of **3-methyl-5-nitro-1H-indazole**.

Core Physical and Chemical Properties

The fundamental physicochemical properties of **3-methyl-5-nitro-1H-indazole** are summarized below. These values are a combination of experimental and predicted data, providing a foundational understanding of the compound's characteristics.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N ₃ O ₂	[4]
Molecular Weight	177.16 g/mol	[4]
CAS Number	40621-84-9	[5]
Melting Point	213 °C	[5]
Boiling Point (Predicted)	384.9 ± 22.0 °C	[5]
Density (Predicted)	1.437 ± 0.06 g/cm ³	[5]
Appearance	Solid	
Storage Temperature	Room Temperature, Sealed in Dry Environment	[5][6]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of **3-methyl-5-nitro-1H-indazole**.

Synthesis via Microwave-Assisted Cyclization

A reported high-yield synthesis involves the reaction of 1-(2-hydroxy-5-nitrophenyl)ethanone with anhydrous hydrazine under microwave irradiation.[5]

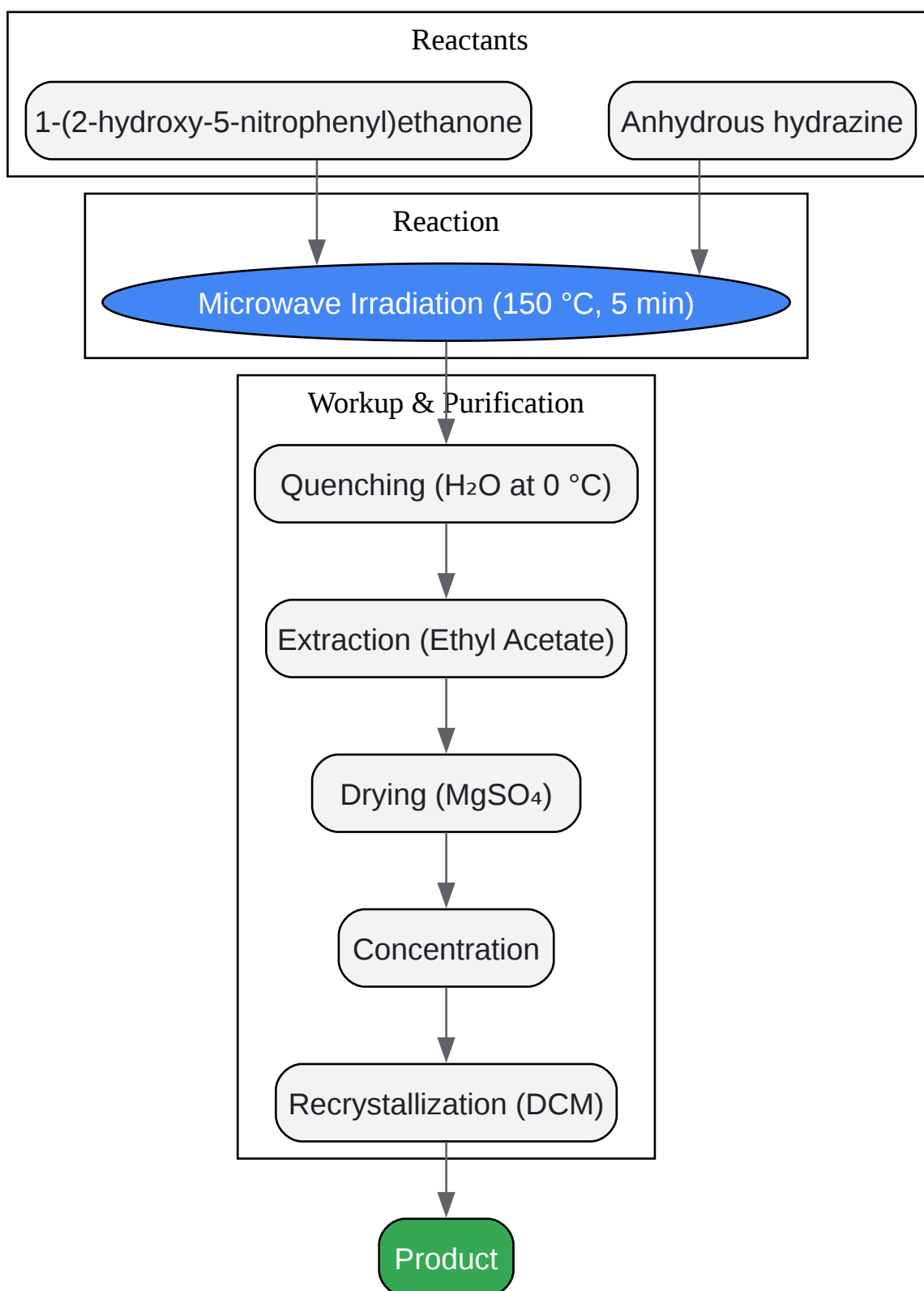
Materials:

- 1-(2-hydroxy-5-nitrophenyl)ethanone
- Anhydrous hydrazine
- Ethyl acetate
- Dichloromethane
- Anhydrous magnesium sulfate

- Water

Procedure:

- Reaction Setup: Dissolve 1-(2-hydroxy-5-nitrophenyl)ethanone (0.54 g, 3 mmol) in anhydrous hydrazine (2 mL).
- Microwave Irradiation: Stir the reaction mixture under microwave radiation for 5 minutes at 150 °C.[5]
- Quenching: After the reaction is complete, cool the mixture to 0 °C and add water (0.5 mL) to quench the reaction.[5]
- Extraction: Dilute the reaction mixture with ethyl acetate (10 mL) and wash subsequently with water.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and concentrate it under reduced pressure.[5]
- Purification: Recrystallize the resulting residue from dichloromethane to obtain **3-methyl-5-nitro-1H-indazole** as the final product (80% yield).[5]



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Synthesis Workflow for **3-methyl-5-nitro-1H-indazole**.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical. The following are generalized protocols for spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[7]
- **^1H NMR Acquisition:** Acquire a standard one-dimensional ^1H spectrum using a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]
 - **Reported Data (300 MHz, CDCl_3):** δ 8.78 (s, 1H), 8.27 (m, 1H), 7.86 (m, 1H), 2.79 (s, 3H). [5]
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope. [7]

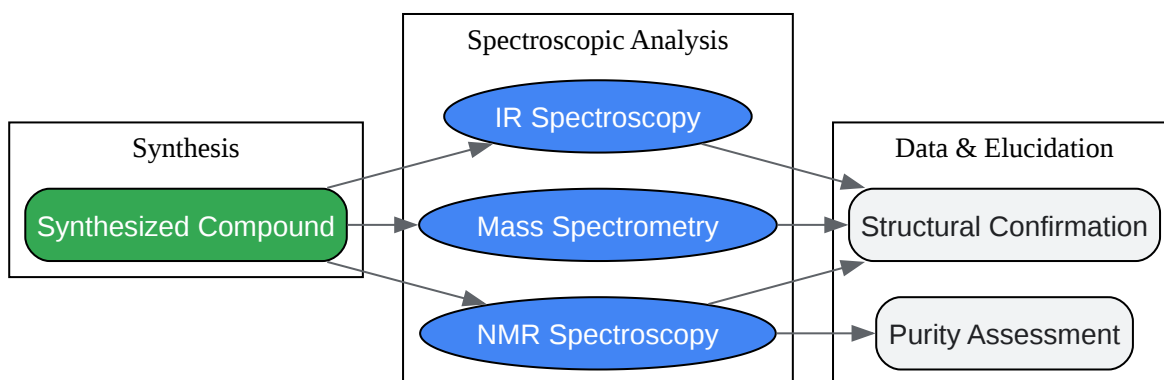
2. Mass Spectrometry (MS)

- **Instrumentation:** A Gas Chromatography (GC) system coupled to a Mass Selective Detector is commonly used.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV is a standard method.
- **Data Acquisition:** The molecular ion peak ($[\text{M}]^+$) is observed to confirm the molecular weight.

3. Infrared (IR) Spectroscopy

- **Sample Preparation:** The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a mull.
- **Data Acquisition:** Record the spectrum over the standard range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- **Expected Absorptions:**

- N-H Stretch: A broad peak is expected in the region of 3300-3400 cm^{-1} .
- C-H Aromatic/Aliphatic: Absorptions around 3100 cm^{-1} and 2950 cm^{-1} , respectively.
- NO_2 Asymmetric/Symmetric Stretch: Strong absorptions typically appear around 1530 cm^{-1} and 1350 cm^{-1} .



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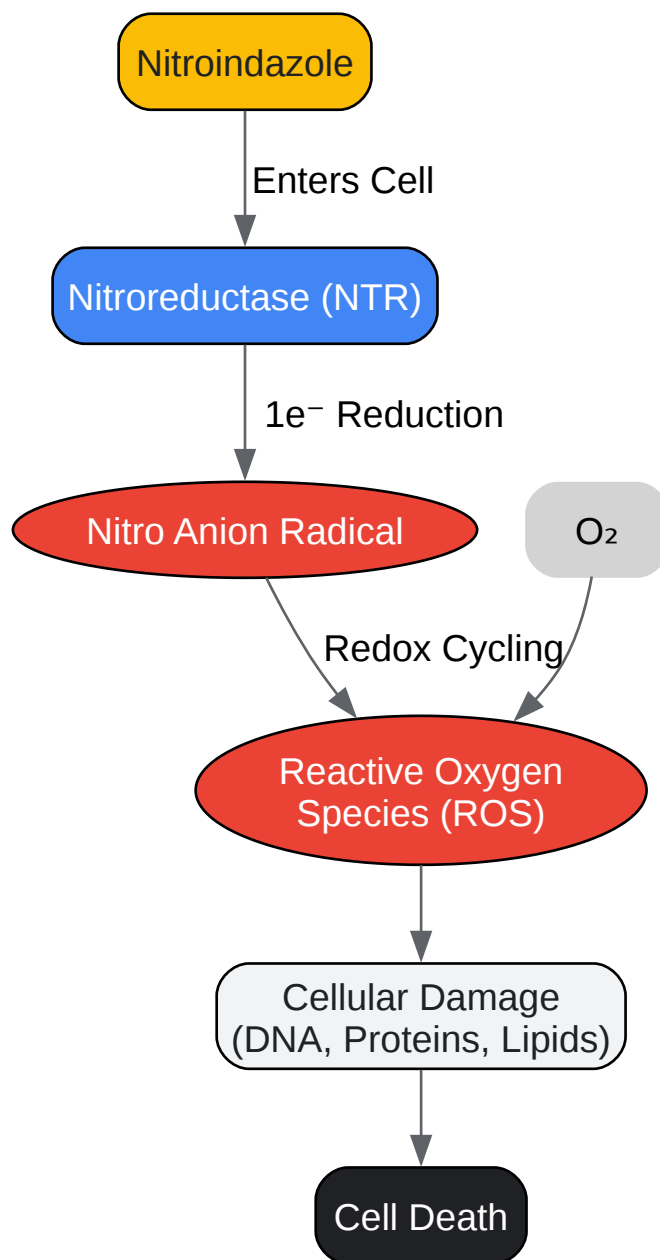
Workflow for Spectroscopic Characterization.

Biological Activity and Potential Mechanism of Action

While specific signaling pathway data for **3-methyl-5-nitro-1H-indazole** is not extensively detailed in the available literature, the biological activity of nitro-heterocyclic compounds is well-documented, particularly against parasites and microbes.^{[1][8][9]} The mechanism of action is often linked to the enzymatic reduction of the nitro group.^[3]

Many nitroaromatic compounds are activated by nitroreductase (NTR) enzymes present in target organisms, such as trypanosomes.^{[10][11]} This process involves the reduction of the nitro group (ArNO_2) to a nitro anion radical (ArNO_2^-). In the presence of oxygen, this radical can undergo futile cycling, leading to the production of reactive oxygen species (ROS) like superoxide (O_2^-) and hydrogen peroxide (H_2O_2).^[10] These ROS induce significant oxidative stress, causing damage to vital cellular components, including DNA, lipids, and proteins,

ultimately leading to cell death.[10][12] The study of related 5-nitroindazole derivatives against *Trypanosoma cruzi* supports a mechanism related to the production of reduced species from the nitro group.[8]



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Proposed Mechanism of Action via ROS Production.

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